2'-O-MOE-5-Me-C(Bz)
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Overview
Description
2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine, commonly referred to as 2’-O-MOE-5-Me-C(Bz), is a modified nucleoside used in the synthesis of oligonucleotides. This compound is known for its enhanced stability and resistance to nuclease degradation, making it a valuable component in therapeutic applications, particularly in antisense oligonucleotide (ASO) and small interfering RNA (siRNA) technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine involves several steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-O-Methoxyethyl Group: The 2’-hydroxyl group is modified with a methoxyethyl group.
Methylation of the Cytosine Ring: The cytosine ring is methylated at the 5-position.
Benzoylation of the N4 Position: The N4 position of the cytosine ring is benzoylated to enhance stability and reduce degradation.
Industrial Production Methods
Industrial production of 2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine typically involves large-scale synthesis using automated synthesizers. The process ensures high purity and consistency, which is crucial for therapeutic applications. The compound is often produced in bulk and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the cytosine ring.
Substitution: Substitution reactions can introduce different groups at specific positions on the nucleoside.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of 2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine, which can be used for further modifications or applications in research and therapeutics .
Scientific Research Applications
2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine has several scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Plays a role in the study of gene expression and regulation.
Medicine: Used in the development of antisense oligonucleotides and siRNA for treating genetic disorders.
Industry: Employed in the production of nucleic acid-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of 2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine involves its incorporation into oligonucleotides, where it enhances stability and resistance to nuclease degradation. This modification allows the oligonucleotides to bind more effectively to their target RNA sequences, facilitating the cleavage of target RNA by RNase H or blocking the translation of target mRNA .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methoxyethyl-adenosine: Another modified nucleoside used in oligonucleotide synthesis.
2’-O-Methoxyethyl-guanosine: Similar in structure and function, used for enhancing stability in oligonucleotides.
2’-O-Methoxyethyl-uridine: Used in the synthesis of stable and resistant oligonucleotides
Uniqueness
2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine is unique due to its specific modifications, which provide enhanced stability and resistance to degradation compared to other nucleosides. Its methylation and benzoylation make it particularly effective in therapeutic applications .
Properties
Molecular Formula |
C50H60N5O10P |
---|---|
Molecular Weight |
922.0 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(63-29-15-28-51)65-44-43(33-62-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)64-48(45(44)61-31-30-58-6)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)/t43-,44?,45+,48-,66?/m1/s1 |
InChI Key |
FLIGVMLIIDVDSN-SAPIJAGESA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origin of Product |
United States |
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